2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, also known as CIQ or TAK-915, is a novel compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. This compound acts as a selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.

Aplicaciones Científicas De Investigación

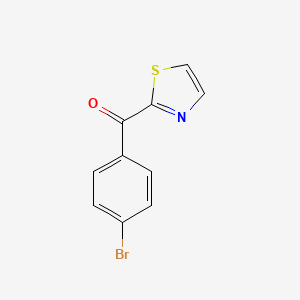

Overview of Thiazole Derivatives

Thiazole, a well-known five-membered heterocyclic compound, has been extensively researched for its potential applications in medicinal chemistry. The research on thiazole derivatives, including 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, focuses on finding new compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with minimal side effects. Thiazole derivatives' therapeutic applications reported in patents have demonstrated a broad spectrum of biological properties, making them valuable in pharmaceutical applications. The emphasis on enzyme inhibitors, particularly those modulating enzymes related to metabolism, highlights the medicinal chemistry perspective of thiazole derivatives. These compounds are recognized for their therapeutic effects but also for their potential side-effect risks due to their multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Pharmacological Activity of Thiazole Derivatives

The versatility of thiazole derivatives is evident in their wide range of pharmacological activities. These activities include action against a variety of pathogens and diseases, leveraging the thiazole core's ability to bind with different biological targets. The pharmacological potential consequent to structural modification of thiazole derivatives is unpredictable, signifying the scaffold's great potential in chemical pharmaceutical research. The focus on derivatives with pharmacological activity towards receptors underscores the structural diversity and the broad therapeutic applications proposed for thiazole derivatives, from antimicrobial to anticancer and antidiabetic agents. This diversity, coupled with the ease of synthesis, positions thiazole derivatives as promising candidates in drug discovery (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

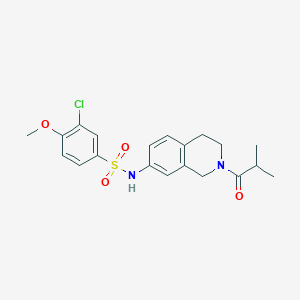

Sulfonamide Derivatives and Clinical Applications

Sulfonamide derivatives, including those with a thiazole moiety, have a wide range of clinical uses, from diuretics and carbonic anhydrase inhibitors to antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs incorporating sulfonamide groups have shown significant antitumor activity, highlighting the constant need for novel sulfonamides with selective action as antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases. This privileged structural motif's presence in future drugs emphasizes its importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Propiedades

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPEKXYZCDRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)

![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)

![Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate](/img/structure/B2758148.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)